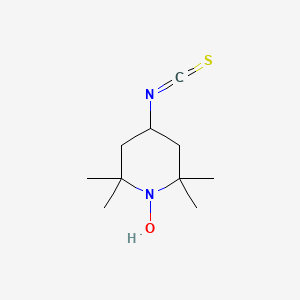
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is a stable organic free radical compound. It is known for its unique structure, which includes an isothiocyanate group attached to a tetramethylpiperidine ring with an oxyl radical. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethyl-4-piperidone.
Formation of Hydrazone: This compound is reacted with hydrazine to form a hydrazone intermediate.
Dehydrogenation: The hydrazone is then dehydrogenated to form 2,2,6,6-tetramethylpiperidine.
Oxidation: The tetramethylpiperidine is oxidized to form 2,2,6,6-tetramethylpiperidine 1-oxyl.
Isothiocyanation: Finally, the oxyl radical is reacted with thiophosgene to introduce the isothiocyanate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in the presence of a catalytic amount of the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: The major products are often oxidized alcohols or aldehydes.
Reduction: The major product is the corresponding hydroxylamine.
Substitution: The major products are substituted thioureas or carbamates.
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: It is employed in the labeling of biomolecules for studying protein-protein interactions and conformational changes.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.
Industry: It is used in the development of organic radical batteries and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. The isothiocyanate group allows it to form covalent bonds with nucleophiles, making it useful in labeling and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar in structure but contains a hydroxyl group instead of an isothiocyanate group.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A widely used nitroxide radical with similar applications but lacks the isothiocyanate functionality.
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Contains a methoxy group, offering different reactivity and applications.
Uniqueness
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is unique due to its isothiocyanate group, which provides additional reactivity and versatility in chemical modifications and labeling applications. This makes it particularly valuable in fields requiring precise molecular interactions and modifications.
Eigenschaften
Molekularformel |
C10H18N2OS |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1-hydroxy-4-isothiocyanato-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H18N2OS/c1-9(2)5-8(11-7-14)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
XMNKCZZGBMOWFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)N=C=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















